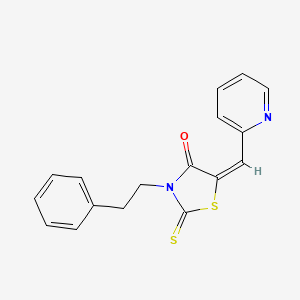

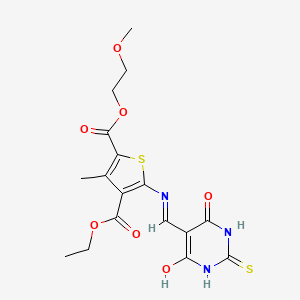

(E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a Schiff base, which are typically formed by the condensation of primary amines with carbonyl compounds, particularly aldehydes . They are known for their diverse range of biological activities .

Synthesis Analysis

Schiff bases can be synthesized via the condensation reaction of 2-pyridinecarboxaldehyde with a suitable amine . The reaction is typically carried out in a solvent like ethanol .

Chemical Reactions Analysis

Schiff bases are known to form complexes with various metals . These complexes can be characterized by techniques like UV-Visible, fluorescence, IR and 1H NMR spectroscopies .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be studied using various spectroscopic techniques. For instance, the maximum absorption wavelength can be found using UV-Visible spectroscopy .

科学研究应用

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activities . In medicinal chemistry, the pyrimidine moiety, which is structurally similar to the thiazolidinone core of this compound, is known to exhibit anti-fibrotic properties . These compounds can inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential as novel anti-fibrotic drugs.

Antimicrobial Properties

Compounds with a pyrimidine structure are reported to have antimicrobial activities . Given the structural similarity, (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one may also possess antimicrobial properties, which could be harnessed for developing new antibiotics or antiseptics .

Antitumor Potential

The pyrimidine derivatives are known for their antitumor effects . Research into similar compounds has shown promise in this field, suggesting that (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one could be a candidate for antitumor drug development .

Nonlinear Optical (NLO) Applications

Schiff bases, which share a common functional group with our compound, are known for their nonlinear optical properties . These properties are valuable for applications such as solar energy collectors, optoelectronic devices, and clean energy solutions .

Prostate Cancer Inhibition

Benzohydrazide derivatives, which are structurally related to our compound, have been identified as potential inhibitors of prostate cancer . This suggests that (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one could be explored for its efficacy against prostate cancer .

Chemical Intermediate for Heterocyclic Compounds

The compound serves as a chemical intermediate in the synthesis of novel heterocyclic compounds with potential biological activities. It’s an important component in the construction of libraries of compounds for further pharmacological study .

作用机制

The exact mechanism of action would depend on the specific biological activity of the compound. Some Schiff bases and their metal complexes have been found to interact with DNA, thereby interfering with the binding of transcription factors to promoter sites, inhibiting gene transcription required for the biological activity of cells .

安全和危害

属性

IUPAC Name |

(5E)-3-(2-phenylethyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16-15(12-14-8-4-5-10-18-14)22-17(21)19(16)11-9-13-6-2-1-3-7-13/h1-8,10,12H,9,11H2/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNSFDFJWQICGV-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=N3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanoic acid](/img/no-structure.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2951393.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2951394.png)

![4-Ethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2951398.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2951403.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)

![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2951409.png)